Product packaging for N-Acetylchitohexaose(Cat. No.:CAS No. 38854-46-5)

N-Acetylchitohexaose

Cat. No.: B013590
CAS No.: 38854-46-5
M. Wt: 1237.2 g/mol
InChI Key: FUHDMRPNDKDRFE-LPUYKFNUSA-N
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Description

N-Acetylchitohexaose, also known as hexa-N-acetylchitohexaose, is a well-defined chitooligosaccharide consisting of six N-acetyl-D-glucosamine (GlcNAc) units. This single-molecular-weight compound (1236.48 Da) is of significant research interest due to its distinct and potent bioactivities, particularly in the fields of oncology and immunology. Key Research Applications & Value: Antitumor Activity: this compound has demonstrated a remarkable growth-inhibitory effect against solid tumors, including Sarcoma 180 and Meth-A tumor models in mice. Its antitumor mechanism is linked to the activation of the host's immune system rather than a direct cytotoxic effect . Immunomodulatory Effects: The compound acts as a potent immunomodulator. It can activate peritoneal macrophages to produce interleukin-1 (IL-1) and accelerate the production of interleukin-2 (IL-2) in spleen cells. This cascade of lymphokine production is crucial for the proliferation and differentiation of cytolytic T-lymphocytes, which are key effectors in the immune-mediated destruction of tumor cells . Stem Cell Research: Studies comparing bioactivity have shown that the fully acetylated form, hexa-N-acetylchitohexaose, can have significantly stronger effects on processes like the expansion and osteogenic differentiation of human mesenchymal stem cells compared to its fully deacetylated counterpart (chitohexaose) . Plant Science & Enzymology: In agricultural research, this oligosaccharide is recognized as an inducer of disease resistance in plants. It can elicit increased activity of lignification-related and antioxidative enzymes in soybean. It also serves as a critical substrate for studying the mode of action of enzymes like chitin deacetylase . Structural & Binding Studies: Its well-defined structure makes it an ideal ligand for X-ray crystallography and powder diffraction studies to investigate binding interactions with proteins such as lysozyme, providing insights into molecular recognition . Product Highlights: Our this compound is meticulously prepared and purified to ensure a single molecular weight and a high degree of acetylation, which is critical for generating reproducible and interpretable research data. The bioactivity of chitohexaose is profoundly influenced by its N-acetylation pattern, making this fully acetylated hexamer a vital tool for discerning structure-activity relationships. Usage Note: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H80N6O31 B013590 N-Acetylchitohexaose CAS No. 38854-46-5

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80N6O31/c1-14(62)49-20(7-55)32(69)39(21(68)8-56)81-45-28(51-16(3)64)35(72)41(23(10-58)77-45)83-47-30(53-18(5)66)37(74)43(25(12-60)79-47)85-48-31(54-19(6)67)38(75)42(26(13-61)80-48)84-46-29(52-17(4)65)36(73)40(24(11-59)78-46)82-44-27(50-15(2)63)34(71)33(70)22(9-57)76-44/h7,20-48,56-61,68-75H,8-13H2,1-6H3,(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,66)(H,54,67)/t20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHDMRPNDKDRFE-LPUYKFNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80N6O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315100
Record name N-Acetylchitohexaose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1237.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38854-46-5
Record name N-Acetylchitohexaose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38854-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylchitohexaose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylchitohexaose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Methodologies for the Preparation and Characterization of N Acetylchitohexaose

Chemoenzymatic Synthesis and Engineering Strategies for N-Acetylchitohexaose

Chemoenzymatic approaches combine the specificity of enzymatic reactions with the versatility of chemical modifications to achieve tailored this compound structures.

Enzymatic hydrolysis of chitin (B13524) and chitosan (B1678972) using specific chitinases and chitosanases is a common method for producing chitooligosaccharides (COS), including this compound. Different enzymes exhibit varying cleavage patterns (endo- or exo-acting) and substrate specificities, which influence the resulting mixture of oligosaccharides. For instance, some chitosanases can produce hetero-chitooligosaccharides with specific degrees of polymerization that are resistant to further hydrolysis by that enzyme. mdpi.com The optimization of enzymatic hydrolysis conditions, such as enzyme concentration, substrate concentration, pH, temperature, and reaction time, is critical to maximize the yield of desired products. The use of immobilized enzymes can also enhance the efficiency and reusability of the biocatalysts in the production of COS. researchgate.net Transglycosylation reactions catalyzed by chitinolytic enzymes can also be employed to synthesize specific this compound structures. wikipedia.org A chitinase (B1577495) from Trichoderma reesei, for example, has been shown to catalyze the transglycosylation of tetra-N-acetylchitotetraoside to produce hexa-N-acetylchitohexaose. wikipedia.org

Chemical synthesis offers a route to obtain this compound with well-defined structures and specific patterns of N-acetylation, which can be challenging to achieve solely through enzymatic methods. Strategies often involve the controlled N-acetylation of chitohexaose (B1231835) or the assembly of protected monosaccharide units. Selective N-acetylation of chitohexaose followed by chromatographic separation has been reported as a method to prepare N-acetylated chitohexaoses with different degrees of acetylation. guidetopharmacology.orghelsinki.fi Chemical synthesis can also utilize protective groups, such as dimethylmaleoyl, during the assembly of the oligosaccharide chain to control the acetylation pattern and yield tailored structures. oup.com These chemical approaches are particularly valuable for synthesizing specific isomers or derivatives of this compound for structure-activity relationship studies.

While direct microbial fermentation for the production of this compound itself is less common compared to enzymatic or chemical synthesis, microbial systems play a role in the production of enzymes used in chemoenzymatic synthesis and can be engineered to produce modified chitooligosaccharides. Microbial fermentation is used for the production of chitin deacetylases, enzymes that modify the acetylation status of chitin and chitosan. flybase.orgwikipedia.org Furthermore, bacterial fermentation has been explored for the synthesis of compounds containing acetylated chitooligosaccharide moieties. nih.gov Recombinant microbial cells expressing specific enzymes, such as N-acetyl-glucoseaminyl transferases from rhizobial bacteria, have been utilized for the enzymatic synthesis of hexa-N-acetylchitohexaose on a preparative scale, indicating the potential for scalable production through engineered microbial systems. nih.gov

Chemical Synthesis Approaches for Tailored this compound Structures

Chromatographic Separation Techniques for this compound Isomers

Given that this compound can exist in various forms differing in their degree and pattern of N-acetylation, efficient separation techniques are essential for obtaining pure components and for detailed structural analysis.

Ion-exchange chromatography is a powerful technique for separating N-acetylated chitohexaose fractions based on their charge, which is determined by the number of free amino groups (i.e., the degree of deacetylation). By using appropriate ion-exchange resins and elution gradients (e.g., increasing salt concentration), different N-acetylated chitohexaose species can be separated. Studies have shown that the retention time of N-acetylated chitohexaoses on a cation-exchange column increases as the number of N-acetylglucosamine units decreases (meaning a higher number of positively charged glucosamine (B1671600) units). guidetopharmacology.org This allows for the separation of hexamers with varying degrees of acetylation, from fully acetylated hexa-N-acetylchitohexaose (no free amino groups, neutral charge at typical working pH) to less acetylated forms with more positive charges. guidetopharmacology.orghelsinki.fi

The following table illustrates the separation of N-acetylated chitohexaose fractions by ion-exchange chromatography and their corresponding molecular weights and proposed compositions:

FractionProposed Composition (D-GlcN:A-GlcNAc)Molecular Weight (Da)
1D5A1 (5 GlcN : 1 GlcNAc)1026.44 guidetopharmacology.orghelsinki.fi
2D4A2 (4 GlcN : 2 GlcNAc)1068.44 guidetopharmacology.orghelsinki.fi
3D3A3 (3 GlcN : 3 GlcNAc)1110.48 guidetopharmacology.orghelsinki.fi
4D2A4 (2 GlcN : 4 GlcNAc)1152.48 guidetopharmacology.orghelsinki.fi
5D1A5 (1 GlcN : 5 GlcNAc)1194.49 guidetopharmacology.orghelsinki.fi
6A6 (0 GlcN : 6 GlcNAc)1236.48 guidetopharmacology.orghelsinki.fi

HPLC is a widely used technique for the analysis and purification of this compound and its related oligosaccharides. It provides high resolution and sensitivity, making it suitable for assessing the purity of preparations and for separating complex mixtures of oligosaccharides. citeab.com Different HPLC modes, such as reversed-phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), can be employed depending on the properties of the analytes. HILIC is particularly useful for separating larger oligosaccharides that may be poorly retained in reversed-phase mode. senescence.info

HPLC is invaluable for monitoring the progress of synthesis or hydrolysis reactions and for analyzing the composition of the resulting oligosaccharide mixtures. acs.orgfishersci.pt Coupling HPLC with detectors like UV-Vis, refractive index detectors (RID), evaporative light scattering detectors (ELSD), or mass spectrometers (MS) provides detailed information for both quantification and structural characterization. citeab.comsenescence.infofishersci.pt

Electrospray ionization mass spectrometry (ESI/MS) and tandem mass spectrometry (ESI/MS2) coupled with HPLC are powerful tools for determining the molecular weight and elucidating the sequence and branching patterns of N-acetylated chitohexaose isomers. guidetopharmacology.orghelsinki.finih.govnih.gov By analyzing the fragmentation patterns in MS2, the position of acetyl groups within the oligosaccharide chain can be investigated, providing insights into the structural heterogeneity of this compound samples. guidetopharmacology.org Under certain HPLC conditions, the separation of anomers (α and β isomers at the reducing end) can also be observed. senescence.info

Ion-Exchange Chromatography

Advanced Spectroscopic and Structural Elucidation Methods

Detailed structural analysis of this compound relies on a combination of advanced spectroscopic techniques. These methods provide insights into its molecular conformation, sequence, and interactions with other molecules, such as proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for determining the solution structure and conformational dynamics of oligosaccharides like this compound. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can deduce the glycosidic linkage positions, the anomeric configurations, and the preferred orientations of the sugar rings relative to each other.

Studies utilizing NMR, sometimes combined with molecular dynamics (MD) simulations, have investigated the conformational behavior of this compound, particularly in its interactions with proteins. For instance, NMR and MD studies have been used to examine the complexes of bacteriophage lambda lysozyme (B549824) with this compound (NAG6). These studies showed stable binding of the sugar across specific active site subsites (D/E), providing low-energy models for enzyme-inhibitor complexes and identifying different binding subsites for the individual sugar units within the hexasaccharide. researchgate.netnih.gov NMR titration experiments have also revealed the ligand-binding sites of proteins interacting with chitin oligosaccharides, such as a LysM module from Volvox carteri chitinase, where specific residues like Tryptophan have been shown to interact with the terminal GlcNAc residue of the ligand. researchgate.net

NMR spectroscopy is also applied to determine the solution structures of carbohydrate-binding modules (CBMs) that interact with chitin oligosaccharides. For example, the solution structures of CjCBM5 and CjCBM73 from Cellvibrio japonicus were solved using NMR spectroscopy, providing insights into their structural folds and how they interact with soluble chitohexaose. biorxiv.orgbiorxiv.orgresearchgate.net These studies showed that specific aromatic and polar residues are involved in binding this compound, suggesting a combination of CH-π interactions and hydrogen bonding. biorxiv.org

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Sequence Analysis and Isomer Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) are highly sensitive techniques used for the molecular weight determination, sequence analysis, and identification of isomers of oligosaccharides, including this compound. ESI-MS allows for the transfer of intact protonated or cationized molecules from solution into the gas phase, making it suitable for analyzing polar and relatively labile compounds like oligosaccharides. mdpi.com

ESI-MS/MS involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). The fragmentation patterns obtained provide crucial information about the sequence of the monosaccharide units and the types of glycosidic linkages. This is particularly valuable for characterizing partially acetylated chitin oligosaccharides, where the distribution of N-acetylglucosamine and glucosamine units can vary, leading to different isomers. nih.govresearchgate.net

Studies have utilized HPLC-ESI-MS systems for separating and detecting partially acetylated chitosan oligosaccharides, allowing for online monitoring and characterization. nih.govresearchgate.net Mass spectrometry sequencing has revealed specific acetylation patterns in chitosan oligosaccharides produced by enzymatic deacetylation. nih.govresearchgate.net ESI-MSn experiments, where ions are subjected to multiple stages of fragmentation, have been employed to establish fragmentation rules for sodiated molecules of di-N-acetylchitotetraoses, aiding in the sequence analysis of hetero-chitooligosaccharides. uchile.cl The analysis of fragment ions, such as B-type and Y-type ions, provides information about the monosaccharide residues and their positions within the oligosaccharide chain. uchile.cl

X-ray Crystallography for Ligand-Enzyme Complex Structures

X-ray crystallography is a primary technique for determining the three-dimensional structure of molecules at atomic resolution. In the context of this compound, it is particularly valuable for understanding its interactions with proteins by solving the crystal structures of ligand-enzyme complexes.

Crystal structures of enzymes in complex with this compound (often referred to as hexa-N-acetylchitohexaose or NAG6) provide detailed information about the binding mode, the specific amino acid residues involved in interactions, and the conformational changes that occur upon ligand binding. For example, the crystal structure of the lytic transglycosylase from bacteriophage lambda in complex with hexa-N-acetylchitohexaose has been determined. acs.orgcapes.gov.brnih.govacs.org This structure revealed that the hexasaccharide inhibitor binds in the active site, with different sugar units occupying specific subsites (A-D from one molecule and E-F from another), providing the first example of a lysozyme with all subsites occupied and detailing protein-oligosaccharide interactions. acs.orgnih.govacs.org

X-ray crystallography has also been used to study chitin oligosaccharide deacetylases in complex with chitin fragments, offering insights into the enzyme's mechanism and substrate recognition. nih.govrcsb.orgpdbj.org These structures can show how carbohydrate-binding domains (CBDs) within these enzymes interact with chitin. nih.govrcsb.org Furthermore, crystal structures of LysM domains in complex with N-acetyl-chitohexaose have revealed intermolecular binding modes that may explain differential interactions with chitin oligomers of varying lengths. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Structure Verification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule and to verify its chemical structure. FT-IR spectra of chitin oligosaccharides like this compound exhibit characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

Analysis of FT-IR spectra can confirm the presence of amide groups (from the N-acetyl residues) and hydroxyl groups, which are characteristic of chitin and its derivatives. ajol.inforesearchgate.netacs.org Specific bands, such as those around 1650 cm⁻¹ (amide I, C=O stretching) and 1550 cm⁻¹ (amide II, N-H deformation), are indicative of the N-acetyl group. ajol.inforesearchgate.netaip.org FT-IR can also provide information about the degree of deacetylation in chitin and chitosan samples by observing the relative intensities of bands corresponding to acetylated and deacetylated units. ajol.inforesearchgate.netacs.org While primarily used for verification and identification of functional groups, changes in band positions or intensities in FT-IR spectra can sometimes provide clues about conformational changes or interactions. nih.gov

Derivatization Strategies for Modulating this compound Bioactivities

Derivatization of this compound involves chemically modifying its structure to alter or enhance its biological activities. The presence of hydroxyl and acetamido groups provides sites for various chemical modifications. These strategies aim to improve properties such as solubility, stability, and specific interactions with biological targets.

Chitosan oligosaccharides, including this compound, possess various biological activities such as antibacterial, antifungal, antitumor, and immunomodulatory effects. researchgate.netmdpi.comroutledge.comnyu.eduresearchgate.net The specific biological activity can be influenced by structural parameters, including the degree of acetylation and the degree of polymerization. researchgate.net Derivatization offers a route to fine-tune these properties.

Common derivatization strategies for chitin oligosaccharides involve modifications at the amino groups (in deacetylated units) and hydroxyl groups. These modifications can include alkylation, acylation, carboxymethylation, sulfation, and grafting with other polymers or molecules. mdpi.com For example, the introduction of carboxymethyl groups can improve water solubility, while the grafting of specific ligands can target the modified oligosaccharide to particular cells or tissues.

Detailed research findings on the derivatization of this compound specifically are less extensively reported compared to broader studies on chitin and chitosan oligosaccharides. However, the principles and methodologies developed for modifying chitin and chitosan oligosaccharides are applicable to this compound. The goal of such derivatization is often to create novel biomaterials or therapeutic agents with enhanced or tailored biological functions. mdpi.comroutledge.com The resulting derivatives require thorough characterization using techniques like NMR and MS to confirm the successful modification and to analyze the structural changes.

Summary of Spectroscopic Techniques for this compound Characterization

TechniquePrimary Information GainedApplication to this compound
NMR SpectroscopySolution structure, conformation, dynamics, binding sitesConformational studies, protein-ligand interactions, solution structure of binding modules. researchgate.netnih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net
ESI-MS/MSMolecular weight, sequence, isomer identificationSequence analysis, characterization of acetylation patterns, identification of isomers. mdpi.comnih.govresearchgate.netresearchgate.netuchile.cl
X-ray Crystallography3D structure (especially in complexes), atomic interactionsStructure of enzyme/protein complexes with this compound, binding modes. researchgate.netacs.orgcapes.gov.brnih.govacs.orgrcsb.orgpdbj.org
FT-IR SpectroscopyFunctional groups, chemical structure verificationVerification of chemical structure, identification of functional groups (amide, hydroxyl). ajol.inforesearchgate.netacs.orgaip.org

Iii. Immunomodulatory and Anti Inflammatory Mechanisms of N Acetylchitohexaose

Modulation of Immune Cell Activity

Macrophage Activation and Phagocytosis Enhancement

Macrophages, as crucial components of the innate immune system, play a central role in recognizing and eliminating pathogens and cellular debris. Studies have demonstrated that N-Acetylchitohexaose can activate macrophages and enhance their phagocytic activity. Mouse peritoneal macrophages elicited with casein were activated by this compound in vitro, leading to the production of interleukin 1. wikipedia.org In experiments using the RAW264.7 macrophage cell line, N-acetyl chitooligosaccharides (NACOS), including this compound, increased the rate of phagocytosis. mims.comnih.gov This enhancement of phagocytosis suggests that this compound can bolster the capacity of macrophages to engulf and clear foreign particles and cellular targets.

Cytokine and Chemokine Production Modulation

The production of cytokines and chemokines is a critical aspect of immune regulation, orchestrating inflammatory responses and coordinating the actions of immune cells. This compound has been shown to modulate the production of several important cytokines. wikipedia.orgmims.comnih.govwikipedia.orgnih.govmetabolomicsworkbench.orgfluoroprobe.com

This compound has been observed to stimulate the production of interleukins involved in T cell activation and proliferation. In vitro studies with mouse peritoneal macrophages indicated that this compound stimulated the production of interleukin 1 (IL-1). wikipedia.org Furthermore, spleen cells from mice treated with this compound showed accelerated production of interleukin 2 (IL-2). wikipedia.org Related studies using chitosan (B1678972) hexamer ((GLcN)6) also demonstrated the promotion of IL-1 and IL-2 gene expression and secretion, with the effects of (GLcN)6 being more pronounced than those of the pentamer ((GLcN)5). nih.govfluoroprobe.com In RAW264.7 macrophages, treatment with NACOS led to increased levels of IL-1β mRNA and protein. mims.comnih.gov

While this compound can activate macrophages, it has also demonstrated an ability to modulate their inflammatory output by inhibiting the production of nitric oxide (NO). Nitric oxide is a key mediator of inflammation, and its excessive production can contribute to tissue damage. Hexa-N-acetylchitohexaose has been shown to inhibit nitric oxide production by activated macrophages. wikipedia.orgguidetopharmacology.orgmdpi.comciteab.com Specifically, in RAW264.7 cells, NACOS with a degree of polymerization of 1 (NACOS1) and 6 (NACOS6) significantly inhibited NO production, a finding that differentiated their effect from that of chitosan oligosaccharides (COS) and lipopolysaccharide (LPS). mims.comnih.gov Although chitin (B13524) and chitosan also exhibited inhibitory effects on NO production, hexa-N-acetylchitohexaose and penta-N-acetylchitopentaose were reported to be less potent in this regard. guidetopharmacology.org

This compound also influences the production of other crucial cytokines, including TNF-α and IFN-γ, which play significant roles in inflammation and immune cell activation. Treatment with NACOS increased TNF-α mRNA expression in RAW264.7 cells. mims.comnih.gov Studies on chitosan hexamer ((GLcN)6) indicated that it promoted the expression and secretion of both TNF-α and IFN-γ. nih.govfluoroprobe.com Furthermore, research has shown that oral administration of chitosan oligosaccharides can reduce serum levels of pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving aged subjects, the intake of free amine chitooligosaccharides (FACOS), which can contain N-acetylated units, resulted in a decrease in the levels of inflammatory cytokines like IL-1β and TNF-α, while simultaneously increasing the levels of IL-12 and IFN-γ. metabolomicsworkbench.org

Inhibition of Nitric Oxide (NO) Production in Activated Macrophages

Enhancement of Natural Killer (NK) Cell Activity

Natural killer (NK) cells are lymphocytes that play a vital role in the innate immune response, particularly in the detection and killing of virus-infected cells and tumor cells. This compound has been shown to enhance the activity of these cytotoxic cells. An enhancement of natural killer cell activity was observed in splenic lymphocytes obtained from tumor-bearing mice treated with this compound. Research involving chitosan oligosaccharides (COS) and N-acetyl-D-glucosamine (NAG) also demonstrated the activation of NK cells, contributing to their antitumor effects.

Effects on T-Lymphocyte Differentiation and Tumoricidal Activity

This compound has been shown to influence T-lymphocyte activity, particularly in the context of anti-tumor immunity. Studies have indicated that this oligosaccharide can enhance the tumoricidal effect of splenic T lymphocytes against certain tumor cells, such as Lewis lung carcinoma (LLC) and P-815 mastocytoma cells nih.govnih.govresearchgate.net. Furthermore, it has been observed to increase the natural killer (NK) activity of splenic T lymphocytes nih.govnih.govresearchgate.net. The mechanism underlying this enhancement of tumoricidal activity may be associated with increased production of interleukins, such as interleukin-I and interleukin-II, which can promote the maturation of splenic T-lymphocytes and killer T-cells researchgate.netijnrd.org. Chitooligosaccharides (COS), including hexaacetyl-chitohexaose, have been noted for their antitumor activity, partly attributed to their ability to enhance host immunity by accelerating T-cell differentiation and increasing cytotoxicity mdpi.comspandidos-publications.com.

A study investigating the effects of this compound on Lewis lung carcinoma in mice reported a significant antimetastatic effect, with a 40-50% inhibition ratio of pulmonary metastasis nih.govnih.govresearchgate.net. The same study also noted a growth-inhibitory effect against the local tumor, showing an enhancing effect on concomitant immunity in local tumor-resected mice nih.govnih.gov.

Effect Target Cells Observed Outcome Source
Enhancement of tumoricidal effect Splenic T lymphocytes (LLC, P-815) Increased killing of tumor cells nih.govnih.govresearchgate.net
Increase in natural killer (NK) activity Splenic T lymphocytes Enhanced NK cell function nih.govnih.govresearchgate.net
Antimetastatic effect Lewis lung carcinoma (in mice) 40-50% inhibition of pulmonary metastasis nih.govnih.govresearchgate.net
Growth-inhibitory effect Lewis lung carcinoma (local) 20-30% inhibition of local tumor growth nih.govnih.gov

Influence on Mesenchymal Stem Cell Expansion and Differentiation

This compound has been shown to influence mesenchymal stem cells (MSCs). Research indicates that hexa-N-acetylchitohexaose can stimulate cytokine secretion in mesenchymal stem cells caymanchem.comglpbio.com. While the precise mechanisms and the full extent of its influence on MSC expansion and differentiation require further detailed investigation, this suggests a potential role for this compound in modulating the behavior of these multipotent cells. Mesenchymal stem cells are characterized by their adherence to plastic, expression of specific surface markers (CD73, CD90, and CD105), and their capacity to differentiate into various mesenchymal lineages, including osteoblasts, adipocytes, and chondrocytes biotechrep.irsigmaaldrich.comromj.org. The ability of this compound to stimulate cytokine secretion from MSCs points towards a potential interaction that could impact their growth, differentiation pathways, or immunomodulatory functions. Different chitin and chitosan hexamers have been reported to affect the expansion and differentiation of mesenchymal stem cells differently caymanchem.comglpbio.com.

Signaling Pathways and Molecular Interactions in Immunomodulation

The immunomodulatory effects of this compound are mediated through interactions with specific cellular components and the modulation of intracellular signaling pathways.

Involvement of NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses spandidos-publications.comspandidos-publications.com. Research suggests that chitooligosaccharides (COS), including N-acetylated forms, can influence this pathway. Some studies indicate that COS can promote the production of pro-inflammatory cytokines via the NF-κB pathway in certain cell types, such as RAW264.7 macrophages nih.gov. Conversely, other research highlights the anti-inflammatory potential of oligochitosan, which may involve downregulating the protein expression levels of NF-κB (p65) in LPS-stimulated macrophages spandidos-publications.comspandidos-publications.com. The effect appears to be dependent on the degree of N-acetylation and the degree of polymerization of the oligosaccharide nih.govmdpi.com. Highly N-acetylated COS, for instance, showed a promotion effect on IκBα phosphorylation, suggesting some pro-inflammatory activity, while others reduced it, indicating inhibition of NF-κB pathway activation mdpi.com. The NF-κB pathway is typically activated upon inflammatory stimulation, leading to the phosphorylation and degradation of IκBα, which allows NF-κB (p65) to translocate to the nucleus and induce the expression of inflammatory cytokines mdpi.com.

Oligosaccharide Type Cell Type Stimulus Observed Effect on NF-κB Pathway Source
N-acetyl chitooligosaccharides RAW264.7 macrophages None Promoted production of pro-inflammatory cytokines via NF-κB pathway nih.gov
Oligochitosan LPS-stimulated RAW264.7 LPS Downregulated NF-κB (p65) protein expression levels spandidos-publications.comspandidos-publications.com
Highly N-acetylated COS Cells LPS Promoted IκBα phosphorylation (pro-inflammatory effect) mdpi.com
12% and 50% N-acetylated COS Cells LPS Reduced IκBα phosphorylation (inhibitory effect) mdpi.com

Interaction with LysM Domains on Cellular Receptors

Lysin motif (LysM) domains are carbohydrate-binding modules found in various proteins, including cellular receptors involved in recognizing microbial associated molecular patterns (MAMPs) like chitin and peptidoglycan nih.govmpg.denih.gov. Hexa-N-acetylchitohexaose is known to bind to LysM domains on certain proteins caymanchem.comglpbio.com. This interaction is particularly well-studied in plants, where LysM-containing receptors play a crucial role in sensing chitin fragments and triggering innate immunity responses nih.govmpg.denih.gov. While the role of LysM domains in mediating the effects of this compound in mammalian systems is less extensively characterized compared to plants, the ability of this compound to bind these domains suggests a potential mechanism for its recognition by mammalian cells and the subsequent activation or modulation of immune signaling pathways caymanchem.comglpbio.com. LysM domains mediate carbohydrate recognition by certain proteins, such as an endopeptidase in T. thermophilus caymanchem.comglpbio.com.

Carbohydrate Recognition and Receptor Binding Mechanisms

The biological activities of this compound are initiated by its recognition and binding to specific receptors on the surface or within target cells. As a carbohydrate, its interactions are often mediated by carbohydrate recognition domains (CRDs) found on various receptors, including C-type lectin receptors (CLRs) and pattern recognition receptors (PRRs) nih.govfrontiersin.orgunits.it. While research specifically detailing the receptors that bind this compound in mammalian immune cells is ongoing, studies on related chitooligosaccharides and chitin fragments provide insights. LysM-containing receptors are known to bind chitin oligosaccharides nih.govmpg.denih.gov. PRRs, such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs), play a critical role in recognizing microbial carbohydrates and initiating immune responses nih.govfrontiersin.orgunits.it. The specific arrangement and acetylation pattern of the N-acetylglucosamine units in this compound likely determine its binding affinity and specificity to different receptors, influencing the downstream signaling events and the resulting immunomodulatory effects.

Potential Influence on GlcNAcylation Levels in Cells

Protein O-GlcNAcylation is a reversible post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) residue to serine or threonine residues of proteins umn.edufrontiersin.orgmdpi.com. This modification is regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) and plays a role in various cellular processes, including signal transduction and gene expression umn.edufrontiersin.orgnih.gov. Cellular levels of UDP-GlcNAc, the donor substrate for O-GlcNAcylation, can fluctuate with nutrient availability and in response to inflammatory signals umn.edufrontiersin.org. While direct evidence demonstrating the influence of exogenous this compound on intracellular protein O-GlcNAcylation levels is limited, it is plausible that as an N-acetylglucosamine hexamer, it could potentially impact the availability of GlcNAc or related metabolic pathways, thereby indirectly influencing O-GlcNAcylation. Some research mentions that protein GlcNAcylation levels of different cells affect their cell responses scispace.com. Further research is needed to elucidate any direct or indirect effects of this compound on O-GlcNAcylation and its implications for immune cell function.

This compound in Protection Against Microbial Infections

This compound (NACOS-6) has been investigated for its ability to bolster host defense mechanisms against invading microorganisms. Research indicates that its protective effects are mediated through the modulation of the immune system, enhancing the activity of key immune cells involved in microbial clearance.

Enhanced Resistance to Bacterial Pathogens (e.g., Pseudomonas aeruginosa, Listeria monocytogenes)

Studies have shown that this compound can enhance resistance to bacterial infections, including those caused by Pseudomonas aeruginosa and Listeria monocytogenes. In comparative studies involving mice infected intravenously or intraperitoneally, pretreatment with this compound demonstrated protective effects against intraperitoneal infections by both Pseudomonas aeruginosa and Listeria monocytogenes. nih.gov While chitin and chitosan also showed protective effects, including against intravenous infections, this compound specifically enhanced resistance in the context of intraperitoneal challenge. nih.gov

The protective effect of this compound against Listeria monocytogenes infection has been further detailed in studies using BALB/c mice. Intraperitoneal administration of this compound 24 hours before challenge with Listeria monocytogenes enhanced the protective effect. nih.gov A significant decrease in the number of Listeria monocytogenes microbes in the peritoneal cavity, spleen, and liver of mice treated with this compound was observed four days after infection. nih.gov This suggests that this compound contributes to the control of bacterial dissemination within the host.

The mechanisms underlying this enhanced resistance appear to involve the activation of cellular immunity. Administration of this compound has been shown to enhance the delayed-type hypersensitivity response. nih.gov Furthermore, splenic T lymphocytes from mice treated with this compound released macrophage activating factor (MAF). nih.gov Macrophages treated with a combination of this compound and the culture supernatant of splenic T lymphocytes from this compound-administered mice demonstrated a notable growth-inhibitory effect on Listeria monocytogenes. nih.gov This effect was further enhanced by the presence of interferon-gamma (IFN-γ) and interleukin 2 (IL-2), indicating a synergistic interaction between this compound and key cytokines in promoting macrophage-mediated bacterial clearance. nih.gov

Comparative studies have also evaluated the effects of chitin, chitosan, and N-acetyl chitohexaose (B1231835) on peritoneal exudate cells (PEC) in mice. Mice pretreated with these compounds showed a greater number of PEC, as well as increased active oxygen generation and myeloperoxidase activity in these cells, compared to untreated mice. nih.gov These findings suggest that this compound, like chitin and chitosan, can enhance the innate immune response involving phagocytic cells, which are crucial for combating bacterial infections.

Iv. Antineoplastic Research on N Acetylchitohexaose

Mechanisms Underlying Antitumor Activity

Immunomodulatory Contribution to Tumor Regression

Activation of Tumor-Specific T-Lymphocytes

N-Acetylchitohexaose has been shown to enhance the tumoricidal effect of splenic T lymphocytes against certain cancer cells, such as Lewis lung carcinoma (LLC) and P-815 mastocytoma cells. nih.govnih.gov Studies have also indicated an increase in the natural killer (NK) activity of splenic T lymphocytes when assayed with YAC-1 cells as the target. nih.govnih.gov This suggests a role for NACH in stimulating components of the cellular immune response that are crucial for recognizing and eliminating cancer cells. Oligochitosans, including this compound and chitohexaose (B1231835), have been reported to increase NK activity in tumor-bearing mice. e-century.us The immunostimulatory property of chitooligosaccharides (COS) is attributed in part to their N-acetyl-chitohexaose group. spandidos-publications.com COS and N-acetyl-D-glucosamine (NAG) have been shown to upregulate NK cell activity and increase levels of IL-2 and IFN-γ, cytokines involved in immune activation. spandidos-publications.com

Role in Modulating Tumor Microenvironment and Cell Signaling

The tumor microenvironment (TME) is a complex system that includes various cell types, extracellular matrix, and signaling molecules that support tumor growth and progression. frontiersin.org Changes in cell surface carbohydrates in tumor cells, such as the appearance of high molecular weight glycoproteins not found in normal cells, are known to occur during tumorigenesis. iiarjournals.org These changes can be related to cell signal transduction, cell communication, and membrane function. iiarjournals.org While the precise mechanisms by which this compound modulates the tumor microenvironment and cell signaling are still being investigated, research on related chitosan (B1678972) derivatives suggests potential pathways. For instance, some studies indicate that COS can inhibit the expression of matrix metalloproteinase-9 (MMP-9), a key component in cancer invasion and metastasis. mdpi.com The modulation of the intestinal flora and mucosal microenvironment has also been suggested as a potential effect of chitosan. uni-bonn.de

Preclinical Studies and In Vivo Models in Oncology Research

Preclinical research on the antineoplastic effects of this compound has largely relied on in vivo studies using mouse models. nih.govnih.govfrontiersin.orgmdpi.comuni-bonn.demdpi.comfrontiersin.org These models are valuable for evaluating potential cancer therapies and understanding disease mechanisms. onclive.comembopress.org

Mouse Models of Carcinoma and Sarcoma

Various mouse models have been employed to investigate the effects of this compound. Studies have utilized mice bearing Lewis lung carcinoma (LLC), a model for carcinoma. nih.govnih.gov In these models, this compound displayed significant antimetastatic effects, inhibiting pulmonary metastasis. nih.govnih.gov It also showed a growth-inhibitory effect against the local tumor. nih.govnih.gov Sarcoma models, such as sarcoma 180 solid tumor in ddY mice, have also been used. spandidos-publications.commedchemexpress.comnih.gov Intravenous administration of this compound significantly inhibited the growth of this allogenic solid tumor, resulting in a high tumor growth-inhibition ratio in some studies. medchemexpress.com Oligochitosans, including this compound, have been reported to increase NK activity in tumor-bearing mice models. e-century.us

Here is a summary of findings in mouse models:

Mouse ModelCancer TypeAdministration RouteObserved EffectCitation
C57BL/6 mice bearing LLCCarcinomaIntravenousSignificant antimetastatic and growth-inhibitory effects nih.govnih.gov
ddY mice bearing Sarcoma 180SarcomaIntravenousSignificant tumor growth inhibition medchemexpress.com
Tumor-bearing miceVariousNot specifiedIncreased NK activity e-century.us

Investigation of Administration Routes (Intravenous, Intraperitoneal)

Studies have explored different routes for administering this compound in preclinical settings. Intravenous administration has been used in mouse models of Lewis lung carcinoma, demonstrating antimetastatic and growth-inhibitory effects. nih.govnih.gov Intraperitoneal injection of this compound has also been found to inhibit the growth of tumor cells and pathogens in some studies. nih.gov While intravenous administration allows for systemic distribution, intraperitoneal administration delivers the compound directly into the abdominal cavity, which can be relevant for treating cancers within that region. middletenndocs.com

V. N Acetylchitohexaose in Plant Defense and Agricultural Applications

Elicitor Activity in Plants

N-Acetylchitohexaose functions as a potent elicitor in various plant species, initiating defense signaling pathways upon recognition by plant pattern recognition receptors. nih.govfrontiersin.org This recognition leads to the activation of several defense-related processes.

Induction of Chitinase (B1577495) Expression

Treatment with this compound has been shown to induce the expression of chitinases in plants. researchgate.netnih.govmdpi.com Chitinases are pathogenesis-related (PR) proteins that hydrolyze chitin (B13524), a major component of fungal cell walls, thereby inhibiting fungal growth. nih.gov Studies in rice suspension cultures demonstrated that this compound, along with N-acetylchitopentaose and N-acetylchitotetraose, caused a substantial increase in extracellular chitinase activity, primarily due to the induction of a class III chitinase. tandfonline.comjst.go.jp The induction of chitinase activity by this compound in rice cells was observed at concentrations higher than 0.01 µg/ml, reaching a maximum effect at 1 µg/ml. tandfonline.comjst.go.jp In Brassica juncea seedlings, the transcription level of the chitinase gene BjCHI1 was significantly enhanced upon treatment with hexa-N-acetylchitohexaose. nih.govnih.gov

Induction of L-Phenylalanine Ammonia-Lyase (PAL) Activity

This compound also induces the activity of L-Phenylalanine Ammonia-Lyase (PAL) in plant cells. mdpi.com PAL is a key enzyme in the phenylpropanoid pathway, which leads to the synthesis of various defense compounds, including phenolics, lignin, and phytoalexins. nih.govnsfc.gov.cn In rice suspension cultures, PAL activity increased promptly upon incubation with this compound. tandfonline.comjst.go.jpresearchgate.net Dose-dependent studies revealed a biphasic increase in PAL activity in rice cells treated with this compound, with the first phase occurring between 0.01 and 1 µg/ml and the second phase between 3 and 300 µg/ml. tandfonline.comjst.go.jp

Generation of Reactive Oxygen Species (ROS) in Plant Cells

The generation of Reactive Oxygen Species (ROS) is an early and crucial event in plant defense responses triggered by elicitors like this compound. mdpi.commdpi.com ROS, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), are involved in signaling pathways and can have direct antimicrobial effects or contribute to the reinforcement of cell walls through oxidative cross-linking. mdpi.comnih.govnih.gov Purified this compound induced the generation of ROS in Arabidopsis thaliana seedlings and suspension-cultured rice cells in a dose-dependent manner. nih.govresearchgate.net This ROS generation is mediated by the chitin receptor CERK1 in Arabidopsis. nih.gov

Activation of Defense Genes in Response to Pathogens

This compound activates the expression of a variety of defense-related genes in plants, preparing them for potential pathogen attacks. mdpi.com These genes include those encoding PR proteins, enzymes involved in the synthesis of defense compounds, and components of signaling pathways. In Arabidopsis thaliana, treatment with chitin-oligosaccharides, including likely this compound due to the context of chitin perception, up-regulated the expression of defense-related genes such as lectin-like protein gene, Zat10, WRKY22, FRK, and CYP81F2. nih.gov These results indicate that this compound is an active elicitor capable of enhancing defense-related gene expression in a CERK1-dependent manner. frontiersin.org

Role in Plant Disease Resistance

This compound plays a significant role in enhancing plant disease resistance by triggering the plant's innate immune system. mdpi.comnih.govnih.gov As an inducer of disease resistance in crop plants, hexa-N-acetylchitohexaose can elicit an increase in lignification-related and antioxidative enzymes in soybean plants. nih.govmedchemexpress.com Pre-treatment of Arabidopsis leaves with chitin nanofiber, which contains chitin oligosaccharides like this compound, effectively reduced infection by both the fungal pathogen Alternaria brassicicola and the bacterium Pseudomonas syringae pv. tomato DC3000. frontiersin.org Treating rice plants with this compound has been shown to induce resistance against Magnaporthe grisea (rice blast fungus). researchgate.net This induced resistance is associated with the accumulation of PR1 and PR10 proteins and the induction of elicitor-responsive genes. researchgate.net

Influence on Plant Growth and Photosynthesis

While primarily known for its role in defense, research also suggests that chitin and its derivatives, including potentially this compound, can influence plant growth and photosynthesis. nih.gov Studies investigating the effects of chitin and chitosan (B1678972) hexamers on wheat seedlings showed a significant promoting effect on growth and photosynthesis, although this effect was dependent on the degree of acetylation. researchgate.net Homogeneous chitosan hexamers exhibited optimal activity in promoting growth parameters like fresh mass, dry mass, and length of shoots and roots, and significantly increased the photosynthetic rate and the activity of enzymes involved in photosynthetic carbon metabolism, such as Rubisco and fructose-1,6-bisphosphatase. researchgate.net While this study specifically highlights chitosan hexamers (deacetylated), it indicates the potential for hexasaccharides derived from chitin to positively impact plant growth and photosynthetic characteristics, which could be relevant to this compound depending on the specific plant species and conditions. The influence on photosynthesis can be linked to factors like enhanced leaf development and increased leaf nitrogen content, which is crucial for photosynthetic enzymes and chlorophyll (B73375) synthesis. mdpi.comnih.gov

Comparison with Chitin Nanofibers as Elicitors

Both this compound (a chitin oligosaccharide, specifically a hexamer of N-acetylglucosamine) and chitin nanofibers (polymeric chitin in a nanofibrillated form) have demonstrated significant potential as elicitors of plant defense responses. While both are derived from chitin and can trigger plant immunity, their structural differences influence their interaction with plant receptors and the subsequent defense signaling pathways.

Chitin, a linear polymer of β-(1→4)-linked N-acetyl-D-glucosamine units, is a major component of fungal cell walls and arthropod exoskeletons. rsc.orgmdpi.comresearchgate.net In plants, chitin and its derivatives are recognized as microbe- or pathogen-associated molecular patterns (MAMPs/PAMPs), activating plant defense systems. mdpi.comresearchgate.netnih.gov This recognition is primarily mediated by pattern recognition receptors (PRRs) located on the plant cell membrane, such as LysM receptor kinases (LysM-RLKs) like CERK1 (Chitin Elicitor Receptor Kinase 1) and receptor-like proteins (RLPs) like CEBiP (Chitin Elicitor Binding Protein). frontiersin.orgsaudijournals.comnih.gov

This compound ((GlcNAc)₆) is a water-soluble chitin oligosaccharide. nih.govoup.com Chitin oligosaccharides with a degree of polymerization between 5 and 9 N-acetylglucosamine monomers are generally considered to have high PAMP activity and are potent elicitors of plant defense mechanisms. saudijournals.commdpi.com (GlcNAc)₆ has been shown to induce disease resistance in crop plants, eliciting an increase in lignification-related and antioxidative enzymes in soybean. medchemexpress.com It can activate defense-related genes and induce the production of reactive oxygen species (ROS), a common early plant defense response. nih.govsemanticscholar.org Studies have utilized hexa-N-acetylchitohexaose as a fungal elicitor in research on plant defense against fungi, noting its ability to activate the expression of chitinase genes. nih.govoup.com

Chitin nanofibers (CNF), on the other hand, represent polymeric chitin that has undergone mechanical treatment to achieve a nanofibrillated structure, allowing for better dispersibility in water compared to bulk polymeric chitin. nih.govfrontiersin.orgmdpi.com Despite being polymeric, CNF has been shown to exhibit elicitor activity in plants. researchgate.netnih.govnih.gov The nanofibrillated structure of CNF is thought to provide greater access to the constituent molecules, potentially facilitating interaction with plant PRRs or allowing for more efficient degradation by plant chitinases into active oligomeric forms. nih.govsemanticscholar.org

Research comparing the eliciting activities of chitin oligosaccharides (including this compound) and chitin nanofibers has yielded interesting findings, sometimes with species-specific variations. In Arabidopsis thaliana, while purified this compound ((GlcNAc)₆) induced the generation of more ROS than CNF at the same concentration, both induced ROS generation in a dose-dependent manner. nih.gov This suggests that while the smaller, soluble oligomer might trigger a stronger immediate ROS burst, the nanofibrillated polymeric form also effectively activates this defense pathway. In contrast, studies on suspension-cultured rice cells showed higher ROS generation with CNF treatment compared to (GlcNAc)₆. nih.gov This highlights potential differences in how various plant species perceive and respond to different forms of chitin.

Furthermore, CNF has been demonstrated to induce chitin-inducible gene expression and reduce pathogen infection in both Arabidopsis and rice, similarly to chitin-oligosaccharide elicitors. nih.gov This indicates that despite the structural difference, CNF can effectively trigger downstream defense responses leading to enhanced disease resistance. The elicitor activity of CNF in Arabidopsis is mediated by the chitin receptor CERK1. researchgate.netnih.gov

The ability of CNF to induce early defense responses, such as ROS synthesis and the expression of genes regulated by chitin, has been observed to be potentially more efficient or similar to that of chitin oligomers in some cases, possibly due to better degradation by chitinases or direct interaction with receptors. semanticscholar.org

Here is a representation of comparative findings on ROS production:

ElicitorPlant SpeciesObservation on ROS Production (vs. the other elicitor)Source
This compoundArabidopsis thalianaInduced more ROS than CNF at the same concentration. nih.gov
Chitin Nanofiber (CNF)Arabidopsis thalianaInduced ROS dose-dependently, but less than (GlcNAc)₆. nih.gov
This compoundOryza sativaInduced ROS, but less than CNF. nih.gov
Chitin Nanofiber (CNF)Oryza sativaInduced higher ROS production than (GlcNAc)₆. nih.gov

Both this compound and chitin nanofibers function as valuable elicitors in plant defense, albeit with potential variations in the magnitude and kinetics of specific defense responses depending on the plant species and experimental conditions. Their application in agriculture holds promise for enhancing plant immunity and reducing disease incidence. nih.govnih.gov

Vi. Enzyme Substrate Interactions and Enzymatic Degradation of N Acetylchitohexaose

N-Acetylchitohexaose as a Substrate for Lysozyme (B549824)

Lysozymes (EC 3.2.1.17) are a class of hydrolytic enzymes that cleave β-(1→4)-glycosidic linkages in peptidoglycans and chitin (B13524). This compound serves as a substrate for various lysozymes, including human and hen egg-white lysozyme. caymanchem.com The enzymatic hydrolysis of this compound by lysozyme typically results in the formation of smaller oligosaccharides, such as tetra-N-acetylchitotetraose ((GlcNAc)4) and di-N-acetylchitobiose ((GlcNAc)2). oatext.comnih.govpnas.org

Structural Basis of Lysozyme Binding and Cleavage

The active site of lysozyme is a cleft capable of accommodating up to six sugar residues, often referred to as subsites A, B, C, D, E, and F. oatext.comnih.gov Structural studies, including X-ray crystallography of lysozyme-N-acetylchitohexaose complexes, have been crucial in understanding the binding mode and cleavage mechanism. oatext.comnih.govnih.govtandfonline.comresearchgate.net

In human lysozyme co-crystallized with this compound, the hexasaccharide was observed to be cleaved into a tetrasaccharide and a disaccharide. oatext.comnih.gov The tetrasaccharide occupied subsites A to D, while the disaccharide was found near subsites E and F. oatext.comnih.gov This suggests that the cleavage occurs between subsites D and E. oatext.com The binding of the substrate within the active site involves numerous interactions, including hydrogen bonds, with amino acid residues lining the cleft. oatext.comnih.gov

Specific amino acid residues in the lysozyme active site play critical roles in substrate binding and catalysis. For instance, in human lysozyme, residues such as Arg115 and Trp34 are implicated in binding modes, while Tyr45, Asn46, and Ala47 are involved in other binding regions. oatext.com The catalytic mechanism of chicken-type lysozymes, including human lysozyme, is suggested to proceed via an oxocarbenium-ion like intermediate. oatext.com Glu35 acts as a general acid, protonating the glycosidic oxygen, while Asp53 stabilizes the resulting positive charge on the anomeric carbon. oatext.com

Structural changes in the active site cleft of lysozyme upon substrate binding have also been observed. nih.gov These changes, including shifts in backbone atoms in regions forming the active site wall, may facilitate substrate accommodation and product release. nih.gov

Mutagenesis Studies of Lysozyme for Interaction Analysis

Mutagenesis studies have provided further insights into the specific roles of individual amino acid residues in the interaction between lysozyme and this compound or smaller chitin oligosaccharides. For example, studies on human lysozyme mutants have investigated the impact of substitutions at various positions on catalytic efficiency and substrate binding. oatext.com Mutations at residue 115 in human lysozyme have been shown to affect the transglycosylation reaction with this compound. oatext.com

In goose-type lysozymes, mutagenesis of His101 in ostrich egg white lysozyme (OEL) affected not only the affinity for smaller chitin oligosaccharides at certain subsites but also the rate constant for bond cleavage of this compound. tandfonline.comresearchgate.netnih.gov This indicates that His101 plays multiple roles in both substrate binding and the catalytic reaction in this type of lysozyme. tandfonline.comresearchgate.netnih.gov

Interaction with β-N-Acetylglucosaminidase

β-N-Acetylglucosaminidases (EC 3.2.1.52) are enzymes that hydrolyze terminal, non-reducing N-acetylglucosamine residues from oligosaccharides and glycoconjugates. mdpi.com Some β-N-acetylglucosaminidases have been shown to hydrolyze chitooligomers, including this compound. nih.govresearchgate.net For instance, a β-N-acetylglucosaminidase from Clostridium paraputrificum M-21 was found to hydrolyze various chitooligomers, including hexa-N-acetylchitohexaose. nih.gov Another β-N-acetylglucosaminidase from the same organism, Nag84A, also demonstrated activity against hexa-N-acetylchitohexaose. researchgate.net These enzymes contribute to the complete degradation of chitin and related oligosaccharides into monomeric N-acetylglucosamine. researchgate.netfrontiersin.org

Specificity of Chitinolytic Enzymes Towards this compound

Chitinolytic enzymes encompass a range of enzymes involved in the degradation of chitin, including chitinases and β-N-acetylglucosaminidases. frontiersin.orgnih.gov Chitinases (EC 3.2.1.14) are endo-acting enzymes that cleave internal β-(1→4) linkages in chitin chains, while β-N-acetylglucosaminidases are exo-acting enzymes that remove terminal N-acetylglucosamine units. mdpi.comfrontiersin.orgnih.gov

This compound can serve as a substrate for both endo- and exo-acting chitinolytic enzymes, depending on the enzyme's specificity. Some chitinases exhibit an exo-type cleavage pattern on this compound, producing di-N-acetylchitobiose as a main product, while others may show some endo-pattern activity yielding smaller oligosaccharides and N-acetylglucosamine. frontiersin.orgresearchgate.net The specificity of chitinolytic enzymes towards this compound is influenced by factors such as the enzyme source and its particular active site architecture. researchgate.net Studies on chitinases from various organisms have utilized this compound to characterize their activity and cleavage patterns. frontiersin.orgresearchgate.net

Vii. Future Research Directions and Emerging Applications

Structure-Activity Relationship Studies with Defined Acetylation Patterns and Sequences

Understanding the precise relationship between the chemical structure of N-Acetylchitohexaose and its biological activity is a critical area for future research. The bioactivity of chitin (B13524) and chitosan (B1678972) derivatives, including chitooligosaccharides like NACOS-6, is significantly influenced by structural factors such as molecular size, degree of acetylation (DA), and the specific pattern of acetylation along the oligosaccharide chain. researchgate.netpreprints.org While studies have begun to explore the effects of different degrees of acetylation in chitohexaose (B1231835) fractions, the preparation and isolation of highly pure chitooligosaccharides with defined acetylation patterns and sequences remain challenging. researchgate.netresearchgate.netmdpi.com

Future research should focus on developing advanced methods for synthesizing and separating N-acetylated chitohexaoses with precise and varied acetylation patterns. researchgate.netresearchgate.net Techniques such as selective N-acetylation followed by advanced chromatographic methods, or enzymatic approaches utilizing site-specific chitin deacetylases, hold promise for generating well-defined oligosaccharides. researchgate.netpreprints.org Subsequent detailed biological assays using these structurally distinct NACOS-6 molecules will be crucial to correlate specific acetylation patterns and sequences with observed biological effects. This will provide a clearer understanding of how the position and distribution of N-acetyl groups influence interactions with biological targets and downstream signaling events. researchgate.netnih.govrsc.org

Investigation of Combinatorial Effects with Other Biologically Active Compounds

Exploring the effects of this compound in combination with other biologically active compounds represents a promising avenue for future research. While NACOS-6 has shown individual bioactivities, such as immunomodulatory and potential antitumor effects, its efficacy might be enhanced or broadened when used in conjunction with other therapeutic agents. cymitquimica.comresearchgate.netjst.go.jp

Future studies could investigate combinatorial approaches, for example, assessing the combined effects of NACOS-6 with conventional chemotherapeutic agents, immunotherapies, or antimicrobial compounds. Research has already indicated that NACOS-6 can enhance the protective effect against certain bacterial infections in mice and stimulate cytokine secretion in mesenchymal stem cells. glpbio.comnih.gov Investigating combinations could reveal synergistic effects that allow for lower doses of co-administered drugs, potentially reducing toxicity while maintaining or improving therapeutic outcomes. Identifying optimal combinations and understanding the underlying mechanisms of interaction will be essential for developing novel multi-component therapeutic strategies.

Development of this compound Derivatives with Enhanced Specificity and Potency

The development of novel derivatives of this compound with enhanced specificity and potency is a key area for advancing its therapeutic potential. Chemical modification of chitosan and its derivatives can lead to compounds with improved solubility, altered biological activities, and enhanced targeting capabilities. scielo.brnih.gov

Future research should focus on synthesizing and evaluating NACOS-6 derivatives with specific structural modifications designed to enhance particular biological effects or improve pharmacokinetic properties. This could involve modifications to the hydroxyl or amino groups within the hexasaccharide structure. nih.gov For example, creating derivatives with altered charge density or conjugated with targeting ligands could improve their interaction with specific cell types or tissues. researchgate.net Evaluating the biological activities of these novel derivatives in relevant in vitro and in vivo models will be necessary to identify candidates with superior therapeutic profiles compared to the parent compound.

Exploration of Novel Therapeutic Applications Beyond Oncology and Immunology

While this compound has shown promise in oncology and immunology, its potential therapeutic applications likely extend to other areas, which warrants further exploration. cymitquimica.comresearchgate.netjst.go.jp

Future research could investigate the effects of NACOS-6 in disease models beyond cancer and immune disorders. Given its biocompatibility and reported effects on wound healing and as a potential component in biomaterials, its application in regenerative medicine or tissue engineering could be further explored. cymitquimica.comresearchgate.net Additionally, investigating its potential in addressing other inflammatory conditions, metabolic disorders, or even neurological diseases could uncover novel therapeutic uses. Identifying and validating new therapeutic targets and pathways modulated by NACOS-6 in these diverse biological systems will be crucial. nih.gov

Advanced Delivery Systems for Targeted Research Applications

Developing advanced delivery systems for this compound is essential to improve its efficacy and enable targeted research applications. The delivery method can significantly influence the bioavailability, distribution, and cellular uptake of biomolecules. researchgate.netspringernature.com

Future research should focus on designing and evaluating innovative delivery systems specifically tailored for NACOS-6. This could include encapsulating NACOS-6 within nanoparticles, liposomes, or other biocompatible carriers to enhance its stability, control its release, and facilitate targeted delivery to specific cells or tissues of interest in research settings. researchgate.netresearchgate.netspringernature.com Research into chitosan-based particulate systems for drug delivery provides a foundation for such efforts. researchgate.net These advanced delivery systems would not only improve the efficiency of NACOS-6 in research models but also pave the way for potential future clinical translation of its therapeutic properties.

Elucidation of Complete Signaling Pathways in Diverse Biological Systems

A more comprehensive understanding of the complete signaling pathways modulated by this compound in diverse biological systems is crucial for fully deciphering its mechanisms of action. While some studies have indicated its involvement in pathways related to immune responses and inflammation, the detailed molecular events are not fully elucidated. mdpi.commdpi.com

Future research should employ advanced molecular techniques to map the complete signaling cascades activated or inhibited by NACOS-6 in different cell types and physiological contexts. This includes identifying the specific receptors that NACOS-6 interacts with, the downstream kinases and transcription factors that are modulated, and the resulting changes in gene expression and protein activity. mdpi.comresearchgate.netoatext.com Understanding these intricate signaling networks will provide valuable insights into how NACOS-6 exerts its biological effects and can inform the rational design of more potent and specific derivatives.

Standardization of this compound Preparations for Comparative Research

The lack of standardized this compound preparations can pose challenges for comparative research and the reproducibility of findings across different studies. Variations in the degree of polymerization, degree of acetylation, and purity of NACOS-6 preparations can lead to inconsistent results. researchgate.netmdpi.commdpi.com

Future efforts should focus on establishing standardized methods for the production and characterization of this compound. This includes developing robust protocols for its synthesis or isolation to ensure consistent molecular weight, acetylation pattern, and high purity. tandfonline.comrcsi.sciencemegazyme.com Implementing rigorous quality control measures and providing detailed characterization data for research-grade NACOS-6 will facilitate more reliable and comparable results across different laboratories, accelerating the pace of research and development in this field.

Q & A

Q. What are the standard methodologies for synthesizing and purifying N-acetylchitohexaose for in vitro studies?

this compound is typically derived from chitosan via enzymatic hydrolysis using chitinases or chemical methods like acid hydrolysis. Purification involves size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) to isolate the hexameric fraction. Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification .

Q. How do researchers determine the optimal dosage of this compound in antimicrobial assays?

Dosage optimization involves dose-response experiments using microbial strains (e.g., Candida albicans, Listeria monocytogenes). Minimum inhibitory concentration (MIC) assays are standard, with serial dilutions of this compound tested against microbial growth in broth or agar. Positive controls (e.g., fluconazole for fungi) and negative controls (solvent-only) are critical for validating results .

Q. What in vivo models are commonly used to study this compound’s antitumor effects?

Murine models, such as Lewis lung carcinoma-bearing mice, are widely employed. Tumor volume measurement, metastasis inhibition (e.g., lung or liver nodules), and survival rates are primary endpoints. Intraperitoneal or oral administration routes are compared for bioavailability, with histopathological analysis of tumor tissues .

Advanced Research Questions

Q. How can contradictory results in this compound’s bioactivity across studies be reconciled?

Discrepancies may arise from variations in chitosan source (e.g., crustacean vs. fungal), oligomer purity, or experimental models. For example, in vitro antifungal activity against C. albicans may not translate directly to in vivo efficacy due to host immune interactions. Meta-analyses comparing molecular weight, acetylation degree, and experimental conditions (e.g., pH, temperature) are recommended .

Q. What advanced techniques are used to characterize this compound’s interaction with cellular receptors?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to receptors like Toll-like receptors (TLRs) or lectins. Molecular docking simulations predict binding sites, validated via mutagenesis studies. Flow cytometry with fluorescently labeled oligomers tracks cellular uptake .

Q. How should researchers design experiments to assess this compound’s immunomodulatory effects without confounding variables?

Use knockout mouse models (e.g., TLR4⁻/⁻) to isolate specific immune pathways. Cytokine profiling (ELISA or multiplex assays) and single-cell RNA sequencing identify signaling cascades. Include sham-treated controls and validate results across multiple immune cell types (e.g., macrophages, dendritic cells) .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent responses in this compound studies?

Non-linear regression models (e.g., log-logistic curves) calculate EC₅₀/IC₅₀ values. For survival data, Kaplan-Meier curves with log-rank tests compare treatment groups. Multivariate analyses (ANOVA with post-hoc tests) account for covariates like animal weight or baseline tumor size .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

Adhere to NIH guidelines for preclinical studies, including blinding, randomization, and sample-size calculations. Report oligomer purity (≥95% by HPLC), solvent details (e.g., acetic acid concentration), and storage conditions (−20°C in inert atmospheres). Share raw data and protocols via repositories like Zenodo .

Data Interpretation and Reporting

Q. What criteria distinguish direct antitumor effects of this compound from indirect immune-mediated mechanisms?

Compare tumor growth in immunocompetent vs. immunodeficient models (e.g., nude mice). In vitro co-culture systems (tumor cells + immune cells) with selective receptor blockers (e.g., anti-TLR4 antibodies) clarify mechanisms. Transcriptomic profiling of tumor vs. stromal cells further isolates pathways .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality control (QC) protocols: SEC for molecular weight distribution, NMR for acetylation pattern consistency, and endotoxin testing (LAL assay). Use reference standards from organizations like the National Institute of Standards and Technology (NIST) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.